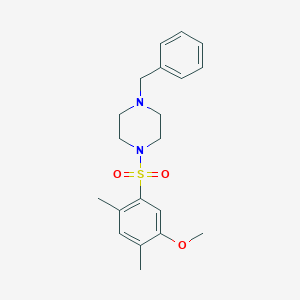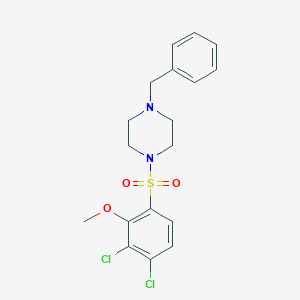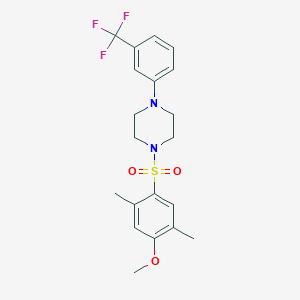
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Substitution Reactions: The piperazine core undergoes substitution reactions to introduce the 4-methoxy-2,5-dimethylphenylsulfonyl group and the 3-(trifluoromethyl)phenyl group. These reactions often require the use of reagents such as sulfonyl chlorides and trifluoromethylating agents under controlled conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.
Análisis De Reacciones Químicas
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific functional groups targeted.
Aplicaciones Científicas De Investigación
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and trifluoromethyl groups may enhance the compound’s binding affinity and specificity, influencing various signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar compounds to 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine include:
1-(4-Methoxyphenylsulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different pharmacological properties.
1-(2,5-Dimethylphenylsulfonyl)-4-(3-trifluoromethylphenyl)piperazine: Similar structure but with different substitution patterns on the aromatic rings, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3S/c1-14-12-19(15(2)11-18(14)28-3)29(26,27)25-9-7-24(8-10-25)17-6-4-5-16(13-17)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYOTDFMMQUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
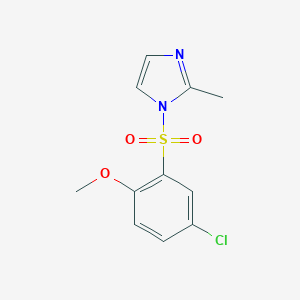
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)
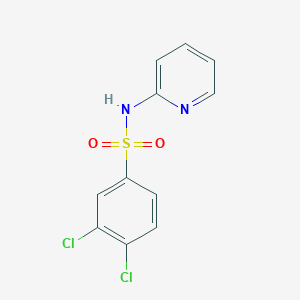
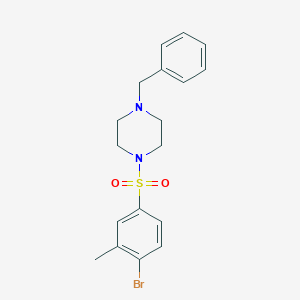
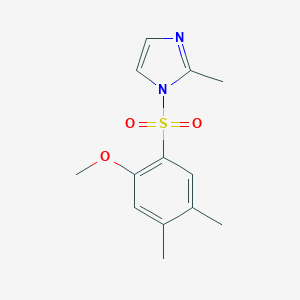
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)
![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)
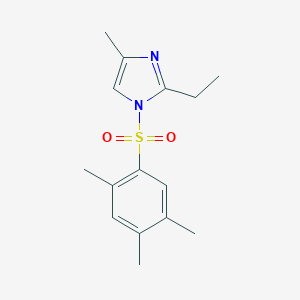
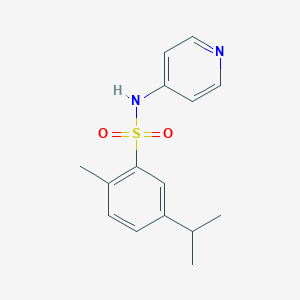
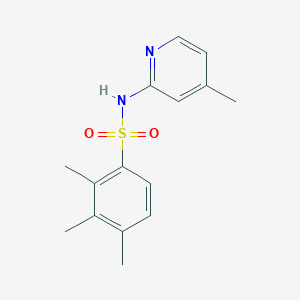
![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)
